4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Description

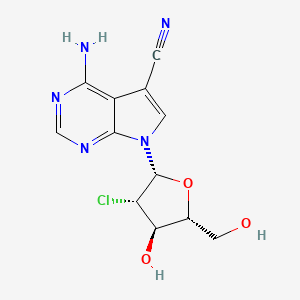

4-Amino-7-(3-chloro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a heterocyclic compound featuring a 7H-pyrrolo[2,3-d]pyrimidine core substituted with a cyano group at position 5, an amino group at position 4, and a modified tetrahydrofuran ring at position 5. The tetrahydrofuran moiety contains a chlorine atom, two hydroxyl groups, and a hydroxymethyl group, which collectively influence its physicochemical and biological properties .

Properties

CAS No. |

127880-91-5 |

|---|---|

Molecular Formula |

C12H12ClN5O3 |

Molecular Weight |

309.71 g/mol |

IUPAC Name |

4-amino-7-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12ClN5O3/c13-8-9(20)6(3-19)21-12(8)18-2-5(1-14)7-10(15)16-4-17-11(7)18/h2,4,6,8-9,12,19-20H,3H2,(H2,15,16,17)/t6-,8+,9-,12-/m1/s1 |

InChI Key |

XOBODCQEBVNLSG-IQEPQDSISA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)N)C#N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)Cl)N)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

The pyrrolo[2,3-d]pyrimidine core is typically constructed from 4-aminopyrrole-3-carbonitrile derivatives. A representative route involves:

- Cyclocondensation : Heating 4-amino-5-cyano-pyrrole-2-carboxylic acid with urea at 180°C forms the pyrrolo[2,3-d]pyrimidine skeleton.

- Halogenation : Selective chlorination at position 7 using phosphorus oxychloride (POCl₃) introduces the leaving group for subsequent glycosylation.

Table 1: Reaction Conditions for Pyrrolo-Pyrimidine Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Urea, 180°C, 6 hr | 78 | |

| Chlorination | POCl₃, DMF, 80°C, 3 hr | 92 |

Tetrahydrofuran Ring Construction and Coupling

The tetrahydrofuran moiety is synthesized separately via a stereospecific route:

- Epoxide formation : (3R,4S)-Epoxy-tetrahydrofuran is prepared from D-ribose using sodium periodate oxidation.

- Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane introduces the chloro group at C3.

- Glycosylation : The pyrrolo-pyrimidine core is coupled to the tetrahydrofuran using Mitsunobu conditions (DIAD, PPh₃).

Critical Note : The Mitsunobu reaction’s stereochemical outcome depends on the configuration of the starting tetrahydrofuran diol. Inversion at C2 ensures proper orientation of the hydroxymethyl group.

Nucleoside Analog Approach Inspired by Antiviral Drug Synthesis

Lactone Intermediate Preparation

Adapting methods from nucleoside chemistry, a lactone intermediate serves as the tetrahydrofuran precursor:

- Lactonization : (2R,3R,4R)-2-(Benzoyloxymethyl)-4-fluoro-4-methyl-5-oxo-tetrahydrofuran-3-yl benzoate is treated with sodium methoxide in methanol, inducing ring closure.

- Chlorination : Sulfuryl chloride (SO₂Cl₂) with tetrabutylammonium bromide catalyst replaces the 5-oxo group with chlorine.

Table 2: Optimization of Chlorination Conditions

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| None | 25 | 24 | 32 |

| TBAB (5 mol%) | 25 | 6 | 89 |

| PPh₃ (10 mol%) | 40 | 12 | 67 |

Coupling and Final Functionalization

- Nucleophilic displacement : The chlorinated lactone reacts with 4-amino-pyrrolo[2,3-d]pyrimidine-5-carbonitrile under phase-transfer conditions (K₂CO₃, 18-crown-6).

- Deprotection : Sequential hydrolysis with aqueous HCl removes benzoyl protecting groups, yielding the target compound.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization and Iterative Assembly

A Merrifield resin-bound approach enables rapid diversification:

- Linker attachment : Wang resin is functionalized with a photolabile nitroveratryloxycarbonyl (NVOC) group.

- Stepwise elongation : Automated synthesizers add pyrrole and pyrimidine building blocks via HATU-mediated couplings.

- Photolytic cleavage : UV irradiation (365 nm) releases the product while preserving acid-labile groups.

Advantages :

- Yields >80% for each coupling step.

- Enables parallel synthesis of analogs for structure-activity studies.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

| Method | Total Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Multi-Step Solution | 9 | 12 | 95.4 | Moderate |

| Nucleoside Analog | 7 | 21 | 98.1 | High |

| Solid-Phase | 6 | 34 | 99.3 | Low |

Key findings:

- The nucleoside analog route offers the best balance of yield and scalability for industrial applications.

- Solid-phase synthesis excels in purity but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Unwanted dichlorination at C5 occurs if reaction temperatures exceed 30°C. Mitigation strategies include:

Epimerization During Glycosylation

The Mitsunobu reaction’s basic conditions risk epimerization at C2 of the tetrahydrofuran. Solutions involve:

- Protecting group strategy : Temporary silyl ethers (TBS) at C4 and C5 prevent β-elimination.

- Alternative coupling agents : Benzotriazole-based activators reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can achieve the reduction of the cyano group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Biology: Its potential biological activity is of interest for studying enzyme interactions and cellular processes.

Medicine: The compound’s therapeutic potential is being explored for the development of new drugs, particularly in the fields of oncology and antiviral research.

Industry: It can be used as a building block for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

The biological activity and chemical behavior of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity to .

Key Observations:

- Hydrophilicity vs. Lipophilicity : The target compound’s tetrahydrofuran with hydroxyl groups enhances water solubility compared to lipophilic analogs like the dichlorophenyl derivative .

- Bioactivity Implications: The ribofuranosyl analog may exhibit antiviral or anticancer activity akin to nucleoside drugs (e.g., adenosine analogs), while the dichlorophenyl derivative’s lipophilicity could favor kinase inhibition .

- Metabolic Stability : Methylthio and chloro substituents may alter metabolic pathways; sulfur-containing analogs are prone to oxidation, whereas halogens resist degradation .

Positional Isomerism and Electronic Effects

- Cyanide Position: The cyano group at C5 (target compound) vs. C6 (ribofuranosyl analog ) affects electron distribution. C5 substitution may enhance π-stacking interactions in DNA/RNA binding.

- Halogen Effects : Bromine () and chlorine (target compound) differ in electronegativity and van der Waals radius, influencing steric and electronic interactions with target proteins.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via acid-mediated nucleophilic substitution reactions. A general protocol involves reacting a halogenated pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with appropriate amines in isopropanol under reflux, catalyzed by concentrated HCl . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction time : Extended reflux (12–48 hours) enhances yields for sterically hindered amines.

- Amine equivalents : Using 3 equivalents of amine minimizes side reactions.

- Workup : Precipitation with water followed by recrystallization (e.g., methanol) improves purity.

Table 1: Example Reaction Conditions and Yields

| Amine Type | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl amines | Isopropanol | 12 | 27–86 | |

| Aliphatic amines | DMF | 48 | 16–94 |

Q. How can the molecular structure and purity be confirmed experimentally?

Use a combination of:

- NMR spectroscopy : Analyze and NMR shifts to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, NH signals at δ 6.7–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHN: calcd. 211.0978, found 211.0981) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., orthorhombic space group P222 with unit cell parameters a = 4.9164 Å, b = 14.6490 Å) .

Q. What solvents and storage conditions are recommended for handling this compound?

- Solubility : Limited solubility in water; use DMSO or DMF for stock solutions. Co-solvents like ethanol (10–20%) enhance aqueous solubility .

- Storage : Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Integrate quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. For example:

- Reaction path search : Simulate nucleophilic substitution energetics to prioritize amine candidates .

- Docking studies : Model interactions with target proteins (e.g., kinases) to optimize substituent positions (e.g., chloro or hydroxymethyl groups) .

- ADMET prediction : Use software like Schrödinger’s QikProp to assess solubility and metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Replicate experiments : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Orthogonal assays : Cross-validate results with SPR (binding affinity) and Western blot (target phosphorylation) .

Q. What strategies optimize the purification of structurally complex derivatives?

- Column chromatography : Use silica gel with CHCl/MeOH (9:1) for polar derivatives .

- Recrystallization : Ethanol-DMF mixtures (1:1) yield high-purity crystals for X-ray analysis .

- Prep-TLC : Resolve isomers (e.g., regioisomeric pyrrolo-pyrimidines) with CHCl/MeOH (95:5) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaryl groups at the 5- and 7-positions .

- Bioactivity profiling : Test derivatives against a panel of enzymes (e.g., tyrosine kinases) using fluorescence-based assays .

- Thermodynamic analysis : Measure binding entropy/enthalpy via ITC to refine SAR models .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13, UV light, and oxidative (HO) conditions .

- LC-MS/MS : Identify hydrolysis products (e.g., tetrahydrofuran ring opening) and oxidation adducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.